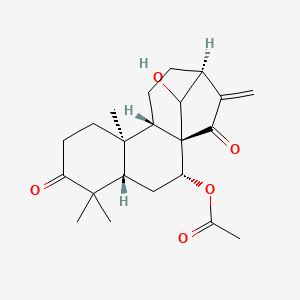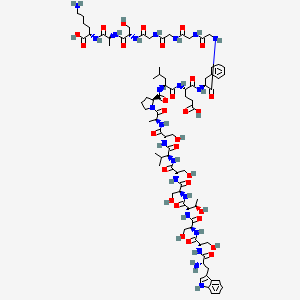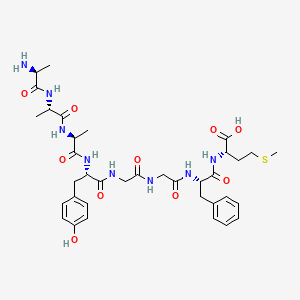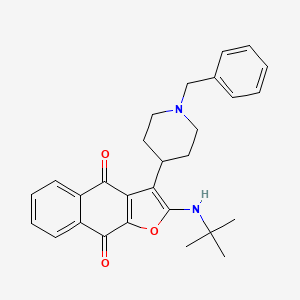
AChE-IN-34
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE-IN-34, also known as compound 5l, is a potent and selective inhibitor of acetylcholinesterase (AChE). It exhibits an IC50 value of 3.98 µM and negligible inhibition of butyrylcholinesterase (BChE). This compound demonstrates mixed-mode inhibition of AChE with a Ki value of 0.044 µM using acetylthiocholine substrate concentrations ranging from 0.1 to 1 mM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-34 involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions typically include the use of an organic solvent such as acetonitrile and a temperature range of 60-80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
AChE-IN-34 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
AChE-IN-34 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on neurotransmission and the role of acetylcholinesterase in synaptic function.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of biosensors and diagnostic assays for detecting acetylcholinesterase activity.
Mécanisme D'action
AChE-IN-34 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid . The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft. This leads to prolonged neurotransmission and enhanced cholinergic activity.
Comparaison Avec Des Composés Similaires
AChE-IN-34 can be compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine . While these compounds also inhibit acetylcholinesterase, this compound is unique due to its mixed-mode inhibition and higher selectivity for acetylcholinesterase over butyrylcholinesterase. This makes it a valuable tool for studying enzyme inhibition and developing targeted therapies for neurodegenerative diseases.
List of Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
- Isoxazole derivatives
- Piperazine-dihydrofuran hybrids
Propriétés
Formule moléculaire |
C19H14N8O6 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
3-amino-7-(4-hydroxyanilino)-5',6-dinitro-2'-oxospiro[1,2-dihydrodiazepine-5,3'-1H-indole]-4-carbonitrile |
InChI |
InChI=1S/C19H14N8O6/c20-8-13-16(21)24-25-17(22-9-1-4-11(28)5-2-9)15(27(32)33)19(13)12-7-10(26(30)31)3-6-14(12)23-18(19)29/h1-7,22,24-25,28H,21H2,(H,23,29) |
Clé InChI |
YVSFPAHTQKMRMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C(=C(NN2)N)C#N)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


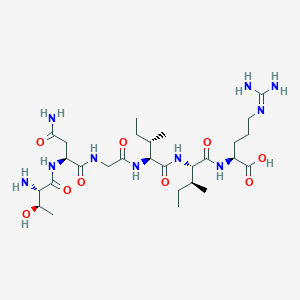
![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
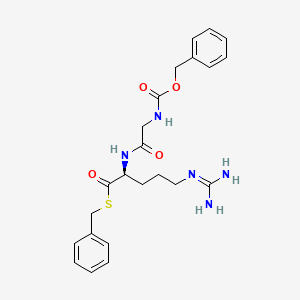
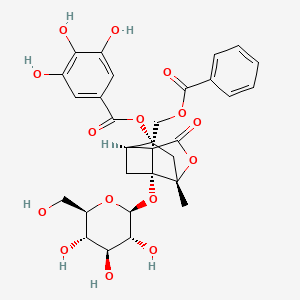
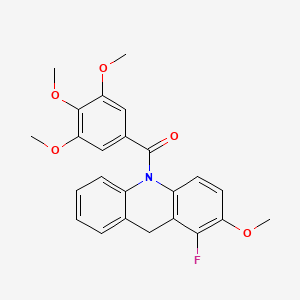
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)
